Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is a chemical compound categorized under the class of nicotinates, which are esters derived from nicotinic acid. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. It features a methyl ester group linked to a pyridine ring, which is substituted with a 3-chloro-2-fluorophenyl moiety.
The synthesis and characterization of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate have been documented in various scientific literature, including patents and chemical databases. Its structural information can be found in resources such as the Chemical Abstracts Service and other chemical suppliers.
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is classified as a heterocyclic compound due to the presence of a nitrogen atom in the pyridine ring. It may also be classified under pharmaceuticals due to its potential biological activity.
The synthesis of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate typically involves several steps, including the formation of the nicotinic acid derivative followed by esterification. Key methods include:
The molecular structure of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate can be represented as follows:
COC(=O)c1cccc(c1Cl)c2ncccn2
XYZ1234567890
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:
The mechanism of action for Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is primarily linked to its interaction with biological targets, particularly in pharmacological contexts.
Research studies may provide insights into specific biological targets and mechanisms through pharmacological assays.
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate has several scientific uses, including:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8